1-(2-Azidoethyl)-7-methoxynaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(2-azidoethyl)-7-methoxynaphthalene |
InChI |
InChI=1S/C13H13N3O/c1-17-12-6-5-10-3-2-4-11(13(10)9-12)7-8-15-16-14/h2-6,9H,7-8H2,1H3 |
InChI Key |
BTLGCKQJROXZJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCN=[N+]=[N-])C=C1 |
Origin of Product |
United States |
Biological Activity
1-(2-Azidoethyl)-7-methoxynaphthalene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of azide-containing compounds, which are known for their reactivity and diverse biological properties. The presence of the azido group enhances the compound's ability to participate in various chemical reactions, making it a valuable scaffold in drug design.
The biological activity of this compound can be attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The azido group is known to undergo click chemistry reactions, which can facilitate the conjugation of this compound with biomolecules, potentially leading to therapeutic applications.
Anticancer Activity
Research has indicated that azide-containing compounds may exhibit anticancer properties. For instance, studies on related compounds have shown that they can act as alkylating agents, leading to DNA damage in cancer cells. This mechanism is critical for the development of novel anticancer therapies .
Antimicrobial Properties
There is emerging evidence suggesting that compounds similar to this compound possess antimicrobial activity. The azido group may enhance the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively, thus exerting its antimicrobial effects.
Comparative Studies
A comparative study on various alkylating agents highlighted the biological activity of azide derivatives. The findings suggested that these compounds could serve as effective agents against certain types of neoplasms .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | DNA alkylation |
| 2-Azido-1-(4-nitrophenyl)ethanone | Antimicrobial | Membrane disruption |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications in the azide moiety significantly influence the biological activity of naphthalene derivatives. For instance, variations in substituents on the naphthalene ring can enhance or diminish anticancer efficacy .
Scientific Research Applications
1-(2-Azidoethyl)-7-methoxynaphthalene is a compound that has garnered attention in various scientific research applications due to its unique structural properties and reactivity. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry and materials science, supported by data tables and case studies.
Synthesis of this compound
The compound is synthesized through a multi-step process starting from commercially available precursors. A notable method involves the reaction of 2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate with sodium azide in dry dimethylformamide (DMF) at elevated temperatures, yielding this compound with high efficiency (91% yield) .
Reaction Scheme
The synthesis can be summarized as follows:
- Starting Material : 2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate
- Reagent : Sodium azide
- Solvent : Dimethylformamide (DMF)
- Conditions : Stirring at 80 °C for 1 hour
This process highlights the compound's accessibility for further functionalization and study.
Antidepressant Properties
Recent studies have indicated that derivatives of this compound may exhibit antidepressant-like effects. For instance, the reduction of the azide group to an amine yields compounds that have been tested for their ability to modulate serotonin levels, which is crucial for antidepressant activity .
Anticancer Potential
Preliminary studies have suggested that compounds related to this compound can inhibit the proliferation of various cancer cell lines. In vitro tests demonstrated significant cytotoxicity against chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) cells . These findings position this compound as a candidate for further development in anticancer therapies.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry due to its azide functionality, which allows for further modifications through click chemistry. This capability enhances its utility in drug design and development.
Potential Drug Development
The compound's derivatives can be explored for:
- Antidepressants : Modulating neurotransmitter systems.
- Anticancer agents : Targeting specific cancer cell pathways.
- Antimicrobial agents : Addressing bacterial resistance through novel mechanisms.
Materials Science Applications
In addition to biological applications, this compound's unique structure makes it suitable for use in materials science, particularly in the development of functional polymers and nanomaterials. Its azide group can facilitate cross-linking reactions or serve as a precursor for creating advanced materials with tailored properties.
Case Studies
Chemical Reactions Analysis
Reduction to 2-(7-Methoxynaphthalen-1-yl)-ethanamine
The azide group undergoes Staudinger reduction or catalytic hydrogenation to yield a primary amine:
Reaction Pathway :
1-(2-Azidoethyl)-7-methoxynaphthalene → 2-(7-Methoxynaphthalen-1-yl)-ethanamine
Conditions :
-
Reducing System : Zn/NH₄Cl
-
Solvent : Ethanol/water (4:1)
-
Temperature : 40°C
-
Time : 1 hour
Characterization :
-
IR (KBr) : 3263 cm⁻¹ (N–H stretch)
-
¹H NMR (CDCl₃) : δ 1.68 (s, 2H, NH₂), 2.78 (t, 2H, J = 6.8 Hz), 3.08 (t, 2H, J = 6.8 Hz), 3.89 (s, 3H)
Acetylation to N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide
The primary amine is acetylated to produce agomelatine:
Reaction Pathway :
2-(7-Methoxynaphthalen-1-yl)-ethanamine + Ac₂O → N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide
Conditions :
-
Solvent : Dichloromethane
-
Catalyst : 4-Dimethylaminopyridine (DMAP)
-
Temperature : 0°C → room temperature
-
Time : 1 hour
Analytical Data :
-
¹³C NMR (CDCl₃) : δ 21.1 (CH₃CO), 37.2 (CH₂NH), 55.2 (OCH₃), 170.1 (C=O)
-
MS (EI+) : m/z 281 [M+1], 224 [Fragment]
Comparative Reaction Efficiency
| Reaction Step | Catalyst/Reagent | Yield (%) | Time (h) |
|---|---|---|---|
| Azide Formation | NaN₃/DMF | 91 | 1 |
| Amine Reduction | Zn/NH₄Cl | 89 | 1 |
| Acetylation | Ac₂O/DMAP | 94 | 1 |
Mechanistic Insights
-
Azide Formation : The reaction proceeds via an SN2 mechanism, where the mesylate leaving group is displaced by the azide ion .
-
Amine Reduction : Zn reduces the azide to an amine through a nitrene intermediate, stabilized by NH₄Cl .
-
Steric Effects : The methoxy group at position 7 enhances electrophilic substitution reactivity in downstream derivatization .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in the Naphthalene Series
Table 1: Key Molecular Properties of Selected Naphthalene Derivatives
Key Observations :
- Azide vs. Alkynyl Groups: Compared to 1-ethynyl-7-methoxynaphthalene, the azidoethyl group in the target compound introduces a larger steric bulk and distinct reactivity (e.g., participation in CuAAC rather than Sonogashira couplings) .
- Positional Isomerism : 1-azido-2-methoxynaphthalene (CAS 111180-79-1) differs in substituent positions, which may alter electronic effects and regioselectivity in subsequent reactions .
- Ester vs. Azide Functionality : Methyl (7-methoxy-1-naphthyl)acetate replaces the azide with an ester, enabling carboxylate chemistry but limiting click-compatibility .
Comparison with Isoquinoline Derivatives
Several isoquinoline analogs, such as 1-(2-Azidoethyl)-6-methoxyisoquinoline-7-ol (compound 3 in ), share the 2-azidoethyl substituent but differ in the aromatic core .
Functional Group Reactivity
- Azide Stability : The azidoethyl group in the target compound is less prone to photolytic degradation compared to aryl azides (e.g., 1-azido-2-methoxynaphthalene) due to reduced conjugation with the aromatic ring .
Preparation Methods
Step 1: Reduction of Ethyl-2-(7-Methoxynaphthalen-1-yl) Acetate
The synthesis begins with the reduction of ethyl-2-(7-methoxynaphthalen-1-yl) acetate (1) to 2-(7-methoxynaphthalen-1-yl)ethanol (2) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This reaction proceeds at 0°C to room temperature, achieving near-quantitative conversion (91% yield). LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the methoxy and naphthalene groups.
Reaction Conditions
-
Reagent : LiAlH₄ (1.2 equiv)
-
Solvent : Dry THF
-
Temperature : 0°C → room temperature
-
Workup : Quenching with 15% NaOH, extraction with ethyl acetate
-
Yield : 91%
Step 2: Mesylation of the Primary Alcohol
The alcohol (2) is converted to its mesylate derivative (3) using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Mesylation introduces a leaving group, facilitating subsequent nucleophilic substitution.
Reaction Conditions
-
Reagent : MsCl (1.5 equiv), Et₃N (2.0 equiv)
-
Solvent : DCM
-
Temperature : 0°C → room temperature
-
Yield : 90%
Step 3: Azide Substitution
The mesylate (3) undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C. This step replaces the mesylate group with an azide, yielding this compound (4).
Reaction Conditions
-
Reagent : NaN₃ (3.0 equiv)
-
Solvent : DMF
-
Temperature : 80°C
-
Reaction Time : 1 hour
-
Yield : 90%
Table 1: Summary of Synthetic Steps
| Step | Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Ethyl ester (1) | LiAlH₄, THF, 0°C→RT | Alcohol (2) | 91% |
| 2 | Alcohol (2) | MsCl, Et₃N, DCM | Mesylate (3) | 90% |
| 3 | Mesylate (3) | NaN₃, DMF, 80°C | Azide (4) | 90% |
Characterization and Analytical Data
The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key spectral data from the synthesis include:
¹H NMR (300 MHz, CDCl₃)
Mass Spectrometry (EIMS)
-
Note : The molecular weight of this compound is 227.26 g/mol. The m/z 298 likely corresponds to an adduct or fragment.
Optimization and Scalability
Solvent and Temperature Effects
The use of DMF in the azide substitution step ensures high solubility of NaN₃ and facilitates an SN₂ mechanism. Elevated temperature (80°C) accelerates the reaction, achieving completion within 1 hour.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to 2-(7-methoxynaphthalen-1-yl)ethanamine , a key intermediate in agomelatine production. Subsequent steps involve:
Q & A
Q. What are the recommended synthetic routes for 1-(2-azidoethyl)-7-methoxynaphthalene?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the methoxy group at the 7-position of naphthalene using Friedel-Crafts alkylation or nucleophilic substitution. Next, install the azidoethyl group at the 1-position through a Mitsunobu reaction or SN2 displacement. For example, 2-azidoethyl bromide can react with 7-methoxynaphthalen-1-ol under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates and final products . Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How should researchers assess the purity and stability of this compound?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times to standards.
- Stability : Perform accelerated degradation studies under varying conditions (light, temperature, humidity). Monitor azide decomposition via FT-IR (loss of ~2100 cm⁻¹ N₃ stretch) or TLC. Store in dark, anhydrous conditions at −20°C to prevent azide degradation .
Q. What are the key toxicological considerations for handling this compound?
- Methodological Answer : While direct toxicity data for this compound are limited, structural analogs (e.g., naphthalene derivatives) suggest potential respiratory and hepatic effects. Follow ATSDR’s guidelines for naphthalene derivatives:
- Use fume hoods for synthesis/handling.
- Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability via MTT assay) to screen for hepatic toxicity.
- Monitor for azide-specific hazards (explosive potential under high-energy conditions) .
Advanced Research Questions
Q. How can the reactivity of the azide group in click chemistry applications be optimized?
- Methodological Answer :
- Kinetic Studies : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne probes (e.g., propargyl fluorescein). Monitor reaction progress via fluorescence spectroscopy or LC-MS. Optimize catalyst concentration (CuSO₄/sodium ascorbate) and solvent (t-BuOH/H₂O) to enhance reaction rates .
- Thermodynamic Stability : Assess azide stability under reaction conditions via Arrhenius plots. Use differential scanning calorimetry (DSC) to detect exothermic decomposition risks .
Q. What strategies resolve contradictions in reported biological activities of structurally similar naphthalene derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from ATSDR’s toxicological profiles and independent studies. Apply risk-of-bias criteria (Table C-7, ) to exclude low-confidence studies.
- Mechanistic Studies : Use molecular docking to evaluate interactions with cytochrome P450 enzymes (e.g., CYP2E1), which metabolize naphthalene derivatives. Correlate in silico predictions with in vitro metabolite profiling (HPLC-MS/MS) .
Q. How can computational modeling predict the photophysical properties of this compound?
- Methodological Answer :
- TD-DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d,p) level. Calculate excited-state transitions to predict UV-Vis absorption/emission spectra. Validate experimentally using spectrophotometry in solvents of varying polarity .
- Solvatochromism Analysis : Measure fluorescence quantum yields (integrating sphere method) and correlate with computed dipole moments .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for azide-functionalized naphthalenes?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., azide source purity, inert atmosphere).
- Byproduct Analysis : Use GC-MS to identify side products (e.g., triazenes from competing reactions). Adjust stoichiometry (azide:alkylating agent ≥1.2:1) to minimize byproducts .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Evidence |
|---|---|---|---|
| Azide Source | 2-Azidoethyl bromide | +15% | |
| Reaction Solvent | DMF/K₂CO₃ | +20% vs. THF | |
| Purification | Silica gel (EtOAc/Hex) | Purity >98% |
Q. Table 2. Toxicity Screening Results (Analog Data)
| Endpoint | Naphthalene (1 mg/kg) | 1-Methylnaphthalene (1 mg/kg) |
|---|---|---|
| Hepatic Enzyme Induction | CYP2E1 ↑ 3x | CYP2E1 ↑ 2x |
| Respiratory Irritation | Moderate | Mild |
| Source | ATSDR 2024 Draft | ATSDR 2024 Draft |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
